tert-Butyl (2-hydroxyethyl)phenylcarbamate
Overview
Description
Tert-Butyl (2-hydroxyethyl)phenylcarbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes .
Mode of Action
The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses .
Biochemical Pathways
As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes .
Result of Action
The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification . These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes .
Action Environment
The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers .
Biological Activity
tert-Butyl (2-hydroxyethyl)phenylcarbamate is a compound that has garnered interest in pharmacological and biochemical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, while providing detailed data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a hydroxyethyl moiety, and a phenylcarbamate functional group. This unique structure contributes to its biological activity, particularly in modulating receptor functions and enzymatic pathways.
- TRPA1 Modulation : Research indicates that compounds similar to this compound can modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is involved in pain perception and inflammation. Compounds that act as TRPA1 antagonists may help alleviate conditions such as asthma and chronic pain by blocking the effects of irritants that activate this channel .
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-α, which are elevated during neuroinflammation .
Therapeutic Applications
The biological activity of this compound suggests various therapeutic applications:
- Pain Management : Due to its interaction with TRPA1 channels, it may be effective in treating acute and chronic pain conditions.
- Anti-inflammatory Agents : The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases.
- Neuroprotection : Its potential to reduce oxidative stress and inflammation in neuronal cells could make it beneficial in neurodegenerative disease management.
Study 1: TRPA1 Antagonism
A study demonstrated that certain carbamate derivatives could effectively inhibit TRPA1 channel activity, leading to reduced pain responses in animal models. This suggests that this compound may share similar properties .
Study 2: Neuroprotective Effects
In a controlled experiment involving astrocyte cultures exposed to amyloid beta, treatment with related compounds showed a reduction in cell death and inflammatory markers. This indicates potential for therapeutic strategies targeting Alzheimer's disease .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDREFSISCMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640996 | |
Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121492-10-2 | |
Record name | 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121492-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-hydroxyethyl)phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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